Termitomycamide E
Description
Properties
IUPAC Name |
(9Z,12Z)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSNNDBVDQFVEG-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Biological Context of Termitomycamide E
Discovery and Isolation from Termitomyces titanicus
Termitomycamide E was discovered and isolated from the fruiting bodies of the giant edible mushroom, Termitomyces titanicus. nih.govacs.org This mushroom is notable for its impressive size, with caps (B75204) that can reach up to one meter in diameter, making it one of the largest edible mushrooms in the world. wikipedia.orgsydneyfungalstudies.org.au The discovery of this compound was the result of a screening for natural compounds with protective activity against endoplasmic reticulum (ER) stress-dependent cell death. caymanchem.com Along with this compound, four other related fatty acid amides, designated Termitomycamides A through D, were also isolated from T. titanicus. nih.govacs.org The structures of these compounds were determined through the interpretation of spectral data and, in some cases, confirmed by chemical synthesis. nih.govacs.org
The initial research identified that extracts from the fruiting bodies of T. titanicus showed protective effects against ER stress. caymanchem.com This led to the isolation and characterization of the five termitomycamides, including this compound. nih.gov This compound is also known by its synonym, 2'-Deoxotermitomycamide A. caymanchem.com
Table 1: General Information on this compound
| Property | Value |
|---|---|
| IUPAC Name | (9Z,12Z)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide nih.gov |
| Synonym | 2'-Deoxotermitomycamide A caymanchem.com |
| Molecular Formula | C26H41NO2 caymanchem.com |
| Molecular Weight | 399.6 g/mol nih.gov |
Symbiotic Associations with Macrotermitinae Termites
The fungus Termitomyces titanicus exists in an obligate symbiotic relationship with fungus-farming termites of the subfamily Macrotermitinae. wikipedia.org This mutualistic relationship is believed to have originated in the rainforests of Africa approximately 31 million years ago. The termites cultivate the Termitomyces fungi in specialized "fungus combs" within their nests. wikipedia.orgnih.gov These combs are constructed from the termites' excreta, which consists mainly of tough, woody fragments. wikipedia.org The fungus grows on these combs, breaking down complex lignocellulose that the termites cannot digest on their own. researchgate.net In turn, the fungus provides a source of nutrition for the termites. sydneyfungalstudies.org.aunih.gov
The termites actively manage their fungal gardens, maintaining a monoculture of the Termitomyces fungus and protecting it from competing fungi. sydneyfungalstudies.org.au The fruiting bodies of the Termitomyces, the large mushrooms, emerge from the termite nests, often after rainfall, to release their spores and propagate the fungus. sydneyfungalstudies.org.aucreamjournal.org The discovery of this compound and other bioactive compounds in T. titanicus highlights the chemical complexity that can arise from such intricate symbiotic relationships. caymanchem.comnih.gov
Table 2: Symbiotic Relationship
| Organism 1 | Organism 2 | Nature of Relationship |
|---|---|---|
| Termitomyces titanicus | Macrotermitinae termites | Obligate Symbiosis wikipedia.org |
| Role of Termitomyces | Provides nutrients to termites by breaking down lignocellulose. nih.govresearchgate.net |
| Role of Termites | Cultivate and protect the fungus in specialized combs. wikipedia.orgsydneyfungalstudies.org.au | |
Methodologies for Isolation of this compound from Natural Sources
The isolation of this compound from the fruiting bodies of Termitomyces titanicus involves a multi-step process designed to extract and purify the compound from the complex mixture of molecules present in the mushroom. While the specific, detailed protocol for the original isolation is found within the primary research literature, a general overview of the methodologies can be described.
The process would typically begin with the collection and drying of the T. titanicus fruiting bodies. The dried material is then ground into a powder to increase the surface area for extraction. This powder is then subjected to solvent extraction. Given the fatty acid amide nature of this compound, a common approach would involve using a series of solvents with varying polarities to separate different classes of compounds. For instance, an initial extraction with a nonpolar solvent like hexane (B92381) would remove highly nonpolar lipids, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate compounds like this compound. researchgate.net
Following extraction, the resulting crude extract is a complex mixture that requires further purification. This is typically achieved through various chromatographic techniques. Column chromatography is a standard method used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluting solvent). By gradually increasing the polarity of the mobile phase, different fractions containing compounds of varying polarities can be collected.
High-Performance Liquid Chromatography (HPLC) is often employed for the final purification steps. HPLC offers higher resolution and is capable of separating structurally similar compounds. In the case of the termitomycamides, a reverse-phase HPLC column would likely be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. Fractions are collected and analyzed, and those containing the pure compound are combined.
The structure of the isolated this compound is then elucidated using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provide detailed information about the carbon-hydrogen framework of the molecule. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition. The interpretation of these spectral data allows for the definitive identification of the compound's structure. nih.govacs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Termitomycamide A |
| Termitomycamide B |
| Termitomycamide C |
| Termitomycamide D |
| This compound |
Structural Elucidation and Analogues of Termitomycamide E
Advanced Spectroscopic Techniques for Structural Determination of Termitomycamide E
The foundational step in elucidating the structure of this compound involved a suite of advanced spectroscopic techniques. researchgate.net High-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy were pivotal in piecing together its molecular formula and connectivity. scribd.comacs.org
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound as C₂₆H₄₁NO₂. caymanchem.com This technique provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a novel compound. rsc.org
Table 1: Spectroscopic Data for this compound Specific ¹H and ¹³C NMR chemical shift values for this compound are detailed in specialized chemical literature and databases. The following table represents the key structural components identified through these spectroscopic methods.
| Structural Unit | Spectroscopic Evidence |
| Molecular Formula | C₂₆H₄₁NO₂ (from HR-ESI-MS) caymanchem.com |
| Tyramine (B21549) Moiety | Characteristic aromatic signals in ¹H NMR (AA'BB' system) and corresponding aromatic carbon signals in ¹³C NMR. |
| Linoleic Acid Moiety | Signals for multiple methylene (B1212753) groups, two Z-configured double bonds, and a terminal methyl group observed in ¹H and ¹³C NMR spectra. |
| Amide Linkage | HMBC correlations observed between the carbonyl carbon of the fatty acid and the methylene protons of the tyramine unit. |
Stereochemical Assignments and Conformational Analysis of this compound
Beyond determining the connectivity of atoms, establishing the correct three-dimensional arrangement, or stereochemistry, is critical. For this compound, this primarily involves defining the geometry of the double bonds within the linoleic acid portion of the molecule. washington.eduuou.ac.in
Synthesis-Assisted Structure Confirmation of this compound
To unequivocally confirm the structure proposed by spectroscopic analysis, chemical synthesis is often the definitive proof. researchgate.net The total synthesis of the proposed structure of this compound was undertaken to validate the initial findings. researchgate.net
The synthesis involved coupling linoleic acid with tyramine. Upon successful synthesis, the spectroscopic data (¹H NMR, ¹³C NMR, and MS) and chromatographic behavior of the synthetic compound were compared directly with those of the natural product isolated from Termitomyces titanicus. The data for the synthetic and natural samples were identical, thus confirming the assigned structure of this compound as N-[2-(4-hydroxyphenyl)ethyl]-9Z,12Z-octadecadienamide. researchgate.netcaymanchem.com
Structural Characterization of Related Termitomycamide Analogues
This compound belongs to a family of related fatty acid amides, known as the Termitomycamides, also isolated from Termitomyces titanicus. researchgate.netfrontiersin.org These analogues share a common structural scaffold but differ in the composition of their fatty acid chain or the amino alcohol head group.
The other members identified are Termitomycamide A, B, C, and D. researchgate.netimsc.res.in Spectroscopic analysis revealed that these compounds possess different fatty acid components or variations in the amine portion of the molecule. For instance, Termitomycamide B contains an unusual amino alcohol, (2S,3S,4R,E)-2-amino-5-((2-hydroxyethyl)amino)-3,4-dihydroxy-N-(2-hydroxyethyl)pent-1-en-1-aminium, linked to linoleic acid. nih.gov The structural elucidation of these analogues followed a similar path of spectroscopic analysis and, in some cases, synthesis. researchgate.net
Table 2: Known Termitomycamide Analogues from T. titanicus
| Compound | Molecular Formula | Key Structural Features |
| Termitomycamide A | C₂₈H₄₃N₁O₄ | Contains a unique amino alcohol moiety attached to a fatty acid. |
| Termitomycamide B | C₂₈H₄₄N₂O₃ | Features linoleic acid linked to a novel amino alcohol. nih.govnih.gov |
| Termitomycamide C | C₂₈H₄₄N₂O₃ | An analogue with a different fatty acid or amine component compared to others. nih.gov |
| Termitomycamide D | C₂₄H₄₄N₂O₃ | Characterized by its distinct fatty acid amide structure. imsc.res.innih.gov |
| This compound | C₂₆H₄₁NO₂ | Composed of linoleic acid and tyramine. caymanchem.comnih.gov |
Biosynthetic Pathways of Termitomycamides
Proposed Biosynthetic Precursors and Intermediates for Termitomycamide E
The biosynthesis of a natural product begins with simple, primary metabolites that are channeled into a dedicated pathway. Based on the chemical structure of this compound, its core components can be identified, allowing for the proposal of its primary biosynthetic precursors. acs.orgresearchgate.net
This compound is an amide formed from two distinct moieties: a long-chain, unsaturated fatty acid and an aromatic amino alcohol derived from L-tyrosine. Therefore, the proposed primary precursors are:
An Unsaturated Fatty Acid: The lipid component is a C18 di-unsaturated fatty acid. The de novo synthesis of fatty acids in fungi is a well-established process carried out by the large, multi-enzyme complex known as Fatty Acid Synthase (FAS). pnas.orgmdpi.com This process begins with acetyl-CoA and malonyl-CoA as building blocks. mdpi.com Subsequent modifications by desaturase enzymes introduce double bonds into the saturated fatty acid chain to yield the specific unsaturated acyl chain found in this compound. nih.gov
L-Tyrosinol: The aromatic head of the molecule is derived from the amino acid L-tyrosine. Specifically, it is tyrosinol, where the carboxylic acid group of tyrosine has been reduced to a primary alcohol. This suggests that L-tyrosine is the initial precursor, which undergoes a reduction step to form the L-tyrosinol intermediate before its condensation with the fatty acid.
Table 1: Proposed Precursors and Intermediates for this compound
| Role in Biosynthesis | Compound Name | Chemical Class | Origin |
|---|---|---|---|
| Primary Precursor | L-Tyrosine | Aromatic Amino Acid | Primary Metabolism (Shikimate Pathway) |
| Primary Precursor | Acetyl-CoA / Malonyl-CoA | Acyl-CoA | Primary Metabolism (e.g., Citric Acid Cycle) |
| Intermediate | Unsaturated Fatty Acyl-CoA | Activated Fatty Acid | Fatty Acid Synthesis & Desaturation |
| Intermediate | L-Tyrosinol | Amino Alcohol | Reduction of L-Tyrosine |
Enzymatic Transformations and Key Biosynthetic Enzymes Involved in Termitomycamide Formation
The construction of this compound from its precursors requires a series of specific enzymatic transformations. While the exact enzymes from Termitomyces titanicus have not been isolated and characterized, their functions can be hypothesized based on known fungal biosynthetic logic.
Fatty Acid Synthesis and Activation: The fatty acid tail is synthesized by a Type I Fatty Acid Synthase (FAS), a large, barrel-shaped complex common in fungi. pnas.org This enzyme iteratively condenses malonyl-CoA units to produce a saturated fatty acid, typically palmitic acid. Further chain elongation and desaturation are carried out by separate elongase and fatty acid desaturase enzymes to generate the specific unsaturated C18 chain. acs.orgnih.gov Before condensation, the fatty acid must be activated, commonly as a coenzyme A (CoA) thioester (fatty acyl-CoA).
Formation of L-Tyrosinol: The L-tyrosine precursor must be reduced at its carboxylic acid moiety. This transformation is typically catalyzed by a carboxylate reductase or a two-enzyme system involving an adenylating enzyme and a reductase that acts on the activated intermediate.
Amide Bond Formation: The final and defining step is the formation of the amide bond between the activated fatty acyl-CoA and the amino group of L-tyrosinol. This reaction is likely catalyzed by an amide synthetase or an acyltransferase. In other fungal and bacterial systems, enzymes such as N-acyltransferases or dedicated amide-bond-forming enzymes found in Non-Ribosomal Peptide Synthetase (NRPS) or hybrid PKS-NRPS assembly lines perform this function. frontiersin.org Given the structure of this compound, a standalone N-acyltransferase is a strong candidate for this final condensation step.
Table 2: Hypothesized Enzymatic Steps in this compound Biosynthesis
| Transformation Step | Enzyme Class (Hypothesized) | Substrate(s) | Product |
|---|---|---|---|
| Fatty Acid Chain Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acid |
| Fatty Acid Desaturation | Fatty Acid Desaturase | Saturated Fatty Acid | Unsaturated Fatty Acid |
| Amino Acid Reduction | Carboxylate Reductase | L-Tyrosine | L-Tyrosinol |
| Amide Bond Formation | N-Acyltransferase / Amide Synthetase | Unsaturated Fatty Acyl-CoA, L-Tyrosinol | This compound |
Genetic Basis of Termitomycamide Biosynthesis: Analysis of Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.gov This architecture facilitates the co-regulation of all necessary genes for the production of the compound.
Recent genomic analyses of the Termitomyces genus have revealed a vast and diverse repertoire of BGCs. nih.gov A comprehensive study of 21 Termitomyces species identified 754 distinct BGCs, highlighting the immense, largely untapped chemical potential of these fungi. nih.govnih.gov These clusters were found to code for various classes of natural products, including polyketides (PKSs), non-ribosomal peptides (NRPs), terpenes, and hybrid products.
Although a specific BGC has not yet been experimentally linked to the production of Termitomycamides, it is highly probable that one exists. A putative Termitomycamide BGC would be expected to contain genes encoding:
A fatty acid synthase or a PKS-like enzyme for the lipid tail.
One or more fatty acid desaturases.
Enzymes for the modification of tyrosine (i.e., a reductase).
An N-acyltransferase or an NRPS-like condensation domain for the final amide bond formation.
Identifying this specific BGC through genome mining, guided by the predicted enzymatic functions, and confirming its role via gene knockout or heterologous expression remains a key goal for future research. The discovery that only a handful of the many identified GCFs in Termitomyces have been linked to known metabolites suggests that the genetic blueprint for Termitomycamide synthesis lies within this uncharacterized genomic data. nih.gov
Comparative Biosynthetic Analyses with Related Fatty Acid Amide Natural Products
The biosynthesis of fatty acid amides is a recurring theme in nature, with different organisms evolving distinct strategies to produce these molecules. Comparing the proposed pathway for this compound with other known fatty acid amide pathways reveals both conserved principles and unique adaptations.
Mammalian Primary Fatty Acid Amides (e.g., Oleamide): The biosynthesis of simple primary amides like oleamide (B13806) in mammals is not fully resolved. One proposed pathway involves the direct amidation of a fatty acyl-CoA by ammonia, a reaction potentially catalyzed by cytochrome c. nih.gov This contrasts sharply with the specific coupling to an amino-derived molecule seen in this compound.
Plant Alkylamides: In plants, alkylamides are formed by condensing an unsaturated fatty acid with an amine or amino acid derivative. frontiersin.org The pathway involves fatty acid desaturases (FADs) to create the lipid component, which is then joined to an amine by an amide synthetase. This is conceptually similar to the proposed this compound pathway, though the specific precursors and enzymes differ. frontiersin.org
Bacterial Lipopeptides (e.g., Colibactin): Many bacteria use large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs) to create complex fatty acid amides (lipopeptides). frontiersin.orgbiorxiv.org These pathways are highly structured, with dedicated domains for precursor selection, modification, and condensation. The biosynthesis of this compound, likely involving standalone enzymes, appears to be a more streamlined process compared to these bacterial mega-enzyme assembly lines.
Table 3: Comparative Overview of Fatty Acid Amide Biosynthetic Pathways
| Feature | This compound (Fungal) | Oleamide (Mammalian) | Alkylamides (Plant) | Colibactin (Bacterial) |
|---|---|---|---|---|
| Fatty Acid Precursor | Unsaturated Fatty Acid | Oleic Acid (as Oleoyl-CoA) | Unsaturated Fatty Acids | Various (from PKS module) |
| Amine Precursor | L-Tyrosinol | Ammonia | Various Amines/Amino Acids | Amino Acid derivatives |
| Key Enzymes | FAS, Desaturases, Reductase, N-Acyltransferase (putative) | Cytochrome c, FAAH (putative) | FAS, FADs, Amide Synthetase | NRPS-PKS hybrid, Amidase (ClbL) |
| Genetic Architecture | Biosynthetic Gene Cluster (putative) | Dispersed Genes | Likely clustered pathway genes | Biosynthetic Gene Cluster |
Molecular and Cellular Biological Activities of Termitomycamide E
Endoplasmic Reticulum Stress Modulation by Termitomycamide E
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen, leading to a disruption of cellular homeostasis. caymanchem.commdpi.com This stress response is implicated in a variety of diseases, including neurodegenerative disorders like Parkinson's, Alzheimer's, and prion diseases. caymanchem.comtargetmol.cn this compound, a fatty acid amide isolated from the edible mushroom Termitomyces titanicus, has demonstrated a protective role against ER stress-dependent cell death. caymanchem.comresearchgate.net
Molecular Mechanisms of ER Stress Suppression
This compound exerts its protective effects by intervening in the signaling pathways of the unfolded protein response (UPR), a highly conserved cellular mechanism to cope with ER stress. mdpi.comnih.gov The UPR is primarily regulated by three ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). nih.gov Under normal conditions, these sensors are kept inactive by the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. nih.govsemanticscholar.org
When ER stress occurs, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling to restore proteostasis. nih.govscifiniti.com However, prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP (C/EBP homologous protein). nih.govmdpi.com
Research has shown that this compound can suppress ER stress, suggesting it modulates these UPR pathways. researchgate.netmedchemexpress.com While the precise molecular targets of this compound within the UPR are still under investigation, its ability to mitigate ER stress-induced cell death indicates an influence on the balance between pro-survival and pro-apoptotic signals. researchgate.netindexcopernicus.com Studies on related compounds and the general mechanisms of ER stress modulation suggest that this compound might act by:
Enhancing Protein Folding Capacity: By potentially upregulating chaperone proteins like GRP78, this compound could help clear the backlog of unfolded proteins. elifesciences.org
Attenuating Pro-apoptotic Signaling: It may inhibit the expression or activity of pro-apoptotic factors like CHOP. nih.gov
Restoring Calcium Homeostasis: Disruption of Ca2+ homeostasis is a key feature of ER stress, and this compound might help in its restoration. caymanchem.comnih.gov
Cellular Models for Evaluating ER Stress Protective Activity
The neuroblastoma cell line, Neuro2a, has been a key in vitro model for studying the ER stress-protective effects of this compound. caymanchem.comnih.gov In these studies, ER stress is typically induced by chemical agents such as:
Tunicamycin: An inhibitor of N-linked glycosylation, which causes the accumulation of unfolded glycoproteins in the ER. caymanchem.comresearchgate.net
Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts ER calcium homeostasis. nih.gov
In these cellular models, the protective activity of this compound is assessed by measuring cell viability and the expression levels of key ER stress markers. For instance, treatment with this compound has been shown to significantly reduce tunicamycin-induced neuronal cell death in Neuro2a cells. researchgate.netindexcopernicus.com
| Cellular Model | Inducer of ER Stress | Observed Effect of this compound | Reference |
| Neuro2a cells | Tunicamycin | Protects against ER stress-dependent cell death. caymanchem.comindexcopernicus.com | caymanchem.comindexcopernicus.com |
Neuroprotective Mechanisms in Cellular Systems and Research Models
The ability of this compound to mitigate ER stress directly contributes to its neuroprotective properties. researchgate.netmedchemexpress.com Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins and subsequent neuronal cell death, processes in which ER stress plays a critical role. nih.govnih.gov
Protection Against Neuronal Cell Death in Vitro
This compound has demonstrated significant protective activity against neuronal cell death in vitro. nih.govresearchgate.net Studies using Neuro2a cells have shown that at a concentration of 0.1 μg/ml, this compound can reduce ER stress-induced cell death by 20%. indexcopernicus.com This protective effect highlights its potential as a neuroprotective agent. medchemexpress.com
| Cell Line | Stress Inducer | This compound Concentration | Outcome | Reference |
| Neuro2a | Tunicamycin | 0.1 μg/ml | 20% reduction in ER stress-induced cell death. indexcopernicus.com | indexcopernicus.com |
Elucidation of Molecular Pathways in Neurodegenerative Research Models
The molecular pathways underlying the neuroprotective effects of this compound are intrinsically linked to its ER stress-modulating activity. In the context of neurodegenerative disease models, the key pathways involved include:
The Unfolded Protein Response (UPR): As detailed earlier, by suppressing the pro-apoptotic branches of the UPR, this compound helps maintain neuronal survival in the face of protein misfolding stress. mdpi.comnih.gov
Apoptosis Pathways: ER stress can trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. mdpi.com this compound's protective action suggests an inhibition of these downstream apoptotic signals. medchemexpress.com
Inflammatory Pathways: Chronic ER stress is known to activate inflammatory signaling pathways, such as the NF-κB pathway, which contribute to neuroinflammation, a common feature of neurodegenerative diseases. semanticscholar.org By alleviating ER stress, this compound may also dampen these inflammatory responses.
Research into the broader field of neuroprotection suggests that compounds targeting ER stress can have beneficial effects by preventing the loss of neurons and preserving cognitive function. mdpi.comfrontiersin.org While direct in vivo studies on this compound are limited, the in vitro evidence strongly supports its potential for therapeutic intervention in neurodegenerative conditions. indexcopernicus.com
Investigation of Other Documented Biological Activities
Beyond its well-documented role in ER stress modulation and neuroprotection, the broader biological activities of this compound are still an emerging area of research. As a fatty acid amide, it belongs to a class of compounds with diverse biological functions. nih.gov Fatty acid amides are known to be involved in various physiological processes, and further investigation may reveal additional activities for this compound. nih.gov
Currently, the primary documented activities are centered on its ability to protect cells from ER stress-dependent death. labchem.com.myrsc.org
In Vitro Antimicrobial Research of Termitomyces-Derived Compounds
The genus Termitomyces is a source of a variety of bioactive compounds, with numerous studies investigating the antimicrobial properties of extracts and isolated molecules from these mushrooms. scielo.brresearchgate.netresearchgate.net While direct in vitro antimicrobial studies specifically targeting this compound are not extensively documented in the available research, the broader investigation into Termitomyces species reveals significant antimicrobial potential against a range of pathogenic microbes. researchgate.net
Extracts from various Termitomyces species have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, methanolic and ethanolic extracts of Termitomyces mycelial biomass have shown potent activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. scielo.br Antifungal activity has also been observed against Candida albicans. scielo.br
A study on Termitomyces striatus revealed that aqueous, methanolic, and dichloromethane (B109758) (DCM) extracts possess antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus. researchgate.net The DCM extract, in particular, showed higher efficacy. researchgate.net These extracts also exhibited antifungal effects against C. albicans. researchgate.net The presence of phytochemicals such as alkaloids, flavonoids, sterols, saponins, and phenols in these extracts is believed to contribute to their antimicrobial capabilities. researchgate.net
Similarly, research on Termitomyces heimii has highlighted the antibacterial properties of its extracts. A methanolic extract of T. heimii showed a significant zone of inhibition against E. coli. journalijdr.com Polysaccharides, specifically β-glucans, isolated from T. heimii have also been identified as key contributors to the mushroom's antibacterial activity. scielo.br
The antimicrobial activity of compounds isolated from Termitomyces is not limited to crude extracts. Fatty acids, such as linoleic acid and oleic acid found in T. heimii, are known to inhibit Gram-positive bacteria by disrupting fatty acid synthesis and increasing membrane permeability. rsc.org
The following table summarizes the antimicrobial activities of extracts from different Termitomyces species as reported in various studies.
| Termitomyces Species | Extract Type | Tested Microorganisms | Observed Effect |
| Termitomyces mycelial biomass | Methanol (B129727), Ethanol (B145695) | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Bacillus cereus, Staphylococcus aureus, Candida albicans | Potent efficacy against Gram-negative and Gram-positive bacteria, and the fungus C. albicans. scielo.br |
| Termitomyces striatus | Aqueous, Methanol, Dichloromethane (DCM) | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Saccharomyces cerevisiae | All extracts showed antibacterial activity. DCM extract was most effective. Antifungal activity against C. albicans was observed. researchgate.net |
| Termitomyces heimii | Methanol | Escherichia coli, Staphylococcus aureus, Pseudomonas sp. | Highest zone of inhibition against E. coli. journalijdr.com |
Potential for Synergistic Effects with Established Agents in Research Settings
The concept of synergistic effects, where the combined antimicrobial activity of two or more compounds is greater than the sum of their individual effects, is a significant area of interest in the development of new therapeutic strategies. While direct research on the synergistic potential of this compound with established antimicrobial agents is limited, studies on other natural products from Termitomyces and similar symbiotic environments suggest that this is a promising avenue for future investigation. rsc.org
For instance, unsaturated fatty acids found in Termitomyces, while exhibiting some antimicrobial activity, have been reported to show synergistic antibacterial activity with erythromycin. rsc.org This suggests that such compounds may enhance the efficacy of existing antibiotics. Another example from a related symbiotic system involves actinomycin (B1170597) D, which has shown synergistic effects with the antifungal agents amphotericin B and colistin. rsc.org These agents are thought to disrupt the cell membrane, thereby facilitating the entry of actinomycin D. rsc.org
Furthermore, the small molecule 4-hydroxybenzaldehyde, identified in antifungal extracts from fungus combs associated with termites, has been shown to increase the sensitivity of Acinetobacter baumannii to chloramphenicol. rsc.org Flavonoids, another class of compounds found in nature, have also demonstrated synergistic interactions. For example, rutin, which has no antibacterial activity on its own, significantly enhances the antibacterial effects of other flavonoids like quercetin (B1663063) and kaempferol. rsc.org
Given that this compound is a fatty acid amide isolated from Termitomyces titanicus, a fungus involved in a complex symbiotic relationship, it is plausible that it could exhibit synergistic properties. nih.govnih.gov The chemical environment of the termite-fungus symbiosis is rich with a diverse array of bioactive molecules, and synergistic interactions are likely a key component of their natural defensive mechanisms. rsc.orgnih.gov Future in vitro research could explore the potential of this compound to enhance the activity of conventional antibiotics against resistant bacterial strains, a critical area of modern antimicrobial research.
Structure Activity Relationship Sar Studies of Termitomycamide E and Its Analogues
Design and Synthesis of Termitomycamide E Analogues for SAR Investigations
This compound is a fatty acid amide of tyramine (B21549), specifically N-[2-(4-hydroxyphenyl)ethyl]-9Z,12Z-octadecadienamide. caymanchem.com It was isolated from the large edible mushroom Termitomyces titanicus along with four other related compounds, Termitomycamides A-D. nih.gov Initial screenings revealed that only Termitomycamide B and this compound showed significant protective activity against cell death induced by ER stress. nih.gov
To further probe the SAR of this compound class, researchers designed and synthesized a series of analogues based on the structures of the active compounds. researchgate.net The primary focus of these initial synthetic efforts was to understand the role of the fatty acid portion of the molecule. researchgate.net The design strategy involved retaining the tyramine headgroup of this compound while systematically varying the acyl chain. The naturally occurring linoleyl moiety (a C18 fatty acid with two double bonds) was replaced with other common fatty acids to investigate the effect of saturation and the degree of unsaturation on biological activity. researchgate.net
The synthesized analogues included:
An analogue with a saturated fatty acid: stearyl (C18:0). researchgate.net
An analogue with a monounsaturated fatty acid: oleyl (C18:1). researchgate.net
An analogue with a polyunsaturated fatty acid containing more double bonds: arachidonyl (C20:4). researchgate.net
The synthesis of these analogues is typically achieved through a straightforward amide coupling reaction between tyramine and the corresponding fatty acid (or its activated form, such as an acyl chloride or ester). This approach allows for the efficient generation of diverse analogues for biological evaluation.
Identification of Key Pharmacophoric Elements for ER Stress Modulation
Through the comparative analysis of the natural termitomycamides and their synthesized analogues, researchers have identified several key pharmacophoric elements crucial for modulating ER stress. A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.
The essential components for the activity of this compound appear to be:
The Aromatic Headgroup: The presence of an aromatic system, specifically the 4-hydroxyphenyl group of the tyramine moiety, is a key feature. The activity of Termitomycamide B, which contains an indole (B1671886) group from tryptamine (B22526) instead of tyramine, suggests that a moderately sized, electron-rich aromatic or heteroaromatic ring is favored at this position. researchgate.netresearchgate.net
The Amide Linker: The amide bond (–CO–NH–) serves as a rigidifying linker, correctly positioning the aromatic headgroup relative to the lipophilic tail. This linker is a common feature in many biologically active lipids and neurochemicals.
The Unsaturated Lipophilic Tail: SAR studies have revealed that the nature of the fatty acid tail is critically important. Research indicates that the linoleyl moiety, which is a (9Z,12Z)-octadecadienoyl group, is indispensable for the protective activity against ER stress. researchgate.net This highlights the specific geometry and length of the di-unsaturated alkyl chain as a critical pharmacophoric element. Saturated or monounsaturated chains of similar length did not replicate the activity, suggesting that the conformational properties or specific interactions of the diene system are essential for binding to the biological target.
Influence of Structural Modifications on Biological Potency and Selectivity
The biological evaluation of the synthesized analogues confirmed the critical role of the fatty acid chain's structure in determining potency. The primary finding from these SAR studies is that the linoleyl group in this compound is essential for its ability to protect cells from ER stress. researchgate.net
Modifications to this part of the molecule led to a significant loss of activity. Analogues where the linoleyl group was replaced by stearyl (saturated) or oleyl (monounsaturated) moieties were found to be inactive. researchgate.net This demonstrates a high degree of structural selectivity for the lipophilic tail. The specific arrangement of the two cis double bonds in the linoleic acid chain appears to be a strict requirement for biological function, possibly by enforcing a specific bent conformation that allows for optimal interaction with a cellular target.
Table 1: Structures and Reported Biological Activity of this compound and Analogues
| Compound Name | Structure of Acyl Group | R-Group (Fatty Acid Chain) | Reported Activity against ER Stress |
| This compound | Linoleyl | C17H31 (C18:2) | Active nih.govresearchgate.net |
| Stearyl Analogue | Stearyl | C17H35 (C18:0) | Inactive/Less Active researchgate.net |
| Oleyl Analogue | Oleyl | C17H33 (C18:1) | Inactive/Less Active researchgate.net |
| Arachidonyl Analogue | Arachidonyl | C19H31 (C20:4) | Inactive/Less Active researchgate.net |
Computational Chemistry Approaches in this compound SAR Analysis
While specific computational studies on this compound have not been extensively reported in the literature, computational chemistry offers powerful tools that could significantly advance the understanding of its SAR. uni-bonn.de These methods can help rationalize experimental findings and guide the design of new, more effective analogues.
Potential computational approaches include:
Pharmacophore Modeling: Based on the active compounds (Termitomycamide B and E) and their inactive analogues, a 3D pharmacophore model could be generated. This model would define the essential spatial arrangement of key features, such as hydrogen bond donors/acceptors (from the phenol (B47542) and amide), an aromatic ring, and hydrophobic/lipophilic regions (the alkyl chain). Such a model would be invaluable for virtual screening of compound libraries to identify novel scaffolds that mimic this compound.
Quantitative Structure-Activity Relationship (QSAR): A 3D-QSAR study could be performed on the series of synthesized analogues. scirp.org This involves building a statistical model that correlates the 3D properties (steric and electrostatic fields) of the molecules with their biological activity. A robust QSAR model would not only explain the observed SAR but also predict the potency of newly designed, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking: The primary limitation in docking studies is the current lack of a known protein target for this compound. Once a target is identified within the ER stress pathway, molecular docking could be used to predict the binding mode of this compound and its analogues. nih.gov This would provide atomic-level insights into the interactions that govern its activity, explaining why the linoleyl chain is essential and how the tyramine headgroup is recognized.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of this compound and its analogues in a simulated biological environment (e.g., a lipid bilayer). nih.gov This could reveal whether the linoleyl chain induces a specific conformation or membrane interaction that is crucial for activity, a feature that less flexible saturated or monounsaturated chains cannot replicate.
These computational tools, when integrated with experimental synthesis and biological testing, can accelerate the drug discovery process by creating a more rational, data-driven approach to lead optimization. dovepress.com
Synthetic Methodologies for Termitomycamide E and Its Derivatives
Total Synthesis Approaches to Termitomycamide E
This compound, chemically known as N-[2-(4-hydroxyphenyl)ethyl]-9Z,12Z-octadecadienamide, is a fatty acid amide. Its structure was elucidated through spectral data and confirmed by synthesis following its isolation from the mushroom Termitomyces titanicus. researchgate.netnih.gov The total synthesis of this compound involves the formation of an amide bond between two key building blocks: tyramine (B21549) and linoleic acid.
The primary strategy for the total synthesis of this compound is the direct coupling of linoleic acid with tyramine. This is a standard amidation reaction, for which several coupling reagents can be employed to activate the carboxylic acid group of linoleic acid, facilitating its reaction with the amino group of tyramine. iris-biotech.deorganic-chemistry.org
Key Intermediates:
Tyramine: The amine component, providing the 4-hydroxyphenylethyl moiety.
Linoleic Acid: The fatty acid component, providing the (9Z,12Z)-octadecadienoyl chain.
A general synthetic scheme is presented below. The reaction typically proceeds by activating the carboxyl group of linoleic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. frontiersin.org Alternative modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU, COMU), which are known for their high efficiency and mild reaction conditions. iris-biotech.deorganic-chemistry.orggoogle.comgoogle.com The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Table 7.1: Plausible Reagents for the Total Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Linoleic Acid + Tyramine | Method A: EDCI, HOBt, in DMF or DCM | This compound |
| Method B: PyBOP, Diisopropylethylamine (DIPEA), in DMF | This compound | ||
| Method C: Propylphosphonic anhydride (B1165640) (T3P®), in an appropriate solvent | This compound |
This table represents common and effective methods for amide bond formation applicable to the synthesis of this compound, based on general synthetic organic chemistry principles.
Semisynthesis of this compound Analogues for Research Applications
To investigate the structure-activity relationship (SAR) of Termitomycamides, various analogues have been synthesized. researchgate.net These studies are critical for identifying the structural motifs essential for their biological activity, such as the protective effects against endoplasmic reticulum (ER) stress. researchgate.netnih.gov Semisynthetic approaches typically involve coupling tyramine with different fatty acids to modify the acyl chain of the molecule.
In a study exploring the SAR of Termitomycamides B and E, analogues were synthesized by replacing the linoleyl moiety with other fatty acid chains, including stearyl, oleyl, and arachidonyl groups. researchgate.net This research revealed that the linoleyl group was a crucial element for the observed biological activity. researchgate.net
The synthesis of these analogues follows the same fundamental amidation chemistry as the total synthesis of this compound, where the respective fatty acid is coupled with tyramine.
Table 7.2: Synthesized Analogues of this compound for SAR Studies
| Analogue Name | Fatty Acid Component | Amine Component | Reference |
| N-stearoyl-tyramine | Stearic Acid | Tyramine | researchgate.net |
| N-oleoyl-tyramine | Oleic Acid | Tyramine | researchgate.net |
| N-arachidonoyl-tyramine | Arachidonic Acid | Tyramine | researchgate.net |
These semisynthetic efforts provide valuable insights into how modifications of the fatty acid chain impact the biological function, guiding the design of future compounds with potentially enhanced or more specific activities.
Synthetic Routes to Key Intermediates of this compound
The efficient synthesis of this compound and its derivatives relies on the availability of its key intermediates: tyramine and linoleic acid. While linoleic acid is a readily available natural fatty acid, various synthetic routes exist for tyramine and its derivatives, which can be useful for creating more complex analogues.
Synthesis of Tyramine: Tyramine can be synthesized through several methods. A common laboratory and industrial route is the decarboxylation of the amino acid L-tyrosine. google.com Another approach involves the selective hydrogenation of 4-hydroxybenzyl cyanide over a palladium on carbon (Pd/C) catalyst. rsc.org This method provides a direct route to tyramine from a readily accessible precursor.
Synthesis of Fatty Acid Derivatives: For the synthesis of analogues, various saturated and unsaturated fatty acids are required. These are generally commercially available. However, for creating novel or modified fatty acid chains, established methods of fatty acid synthesis, such as those based on acetylenic precursors or cross-coupling reactions, can be employed. rptu.de The fatty acids are then typically activated for amide coupling, for instance, by converting them to acyl chlorides or using standard coupling reagents.
Development of Novel Methodologies in this compound Synthesis
While the synthesis of this compound can be achieved through established amidation protocols, research into novel synthetic methodologies for fatty acid amides continues to evolve, driven by the need for more efficient, sustainable, and scalable processes.
Recent advancements in organic synthesis that are applicable to this compound production include:
Enzymatic Synthesis: The use of lipases, such as immobilized Candida antarctica lipase (B570770) (Novozyme 435), offers an environmentally friendly alternative for the amidation of fatty acid esters with amines like ethanolamine. nih.gov This approach avoids the need for chemical coupling reagents and often proceeds under mild conditions with high selectivity.
Flow Chemistry: Continuous flow techniques, combined with microwave heating, have been developed for the rapid synthesis of tyramine-based natural products. nih.gov This methodology allows for excellent reaction control, scalability, and high conversion rates in short reaction times.
Novel Coupling Reagents: The development of new coupling reagents aims to improve yields, reduce side reactions, and enhance sustainability. For example, propylphosphonic anhydride (T3P®) has emerged as a powerful and less hazardous alternative to traditional carbodiimides for amide bond formation. frontiersin.org
These evolving methodologies have the potential to streamline the synthesis of this compound and its analogues, facilitating further research into their therapeutic potential.
Ecological and Evolutionary Significance of Termitomycamide E
Role in Termite-Fungus Symbiotic Interactions and Ecosystem Function
The relationship between Termitomyces fungi and their termite partners is a highly evolved agricultural system. The termites cultivate the fungus on combs constructed from foraged plant material and their own feces inside the termite mound. wur.nlcreamjournal.org The fungus, in turn, acts as the primary food source for the termites and produces enzymes that are essential for the digestion of lignocellulose, a complex plant polymer. researchgate.netinnspub.netresearchgate.net The production of specialized metabolites, including the class of compounds to which Termitomycamide E belongs, is integral to maintaining this delicate balance.
Defensive Functions of Termitomycamides Against Antagonists and Pathogens within the Symbiosis
The nutrient-rich fungal combs inside a termite mound are a prime target for a host of microbial invaders, antagonists, and pathogens. Consequently, a robust chemical defense system is paramount for the survival of the symbiosis. nih.govresearchgate.net Specialized metabolites produced by Termitomyces are hypothesized to be a key component of this defense. researchgate.netresearchgate.net The class of compounds known as fatty acid amides, which includes this compound, is recognized for its potential biological activities. nih.gov
Research has specifically identified that this compound, along with the related compound Termitomycamide B, exhibits protective activity against endoplasmic reticulum (ER) stress-dependent cell death. nih.govnih.gov ER stress can be induced by various factors, including pathogenic attack or environmental toxins. By protecting the fungal cells from this form of stress-induced death, this compound helps ensure the viability and integrity of the fungal mycelium, which is the termites' food source. This cellular-level defense is critical for preserving the fungal partner against threats that could compromise the entire colony. This function is part of a wider chemical arsenal (B13267) that includes various antimicrobial and defensive compounds produced by the symbionts to protect their shared environment. nih.govresearchgate.net
Communication and Signaling Roles of Specialized Metabolites in the Microecosystem
The complex, enclosed environment of a termite mound requires sophisticated communication and signaling between the symbiotic partners and among other associated microbes. Recent research into such tripartite symbioses suggests that natural products and specialized metabolites are crucial intermediaries in these interactions, with important ecological roles in signaling and communication. nih.gov While the direct signaling function of this compound has not been explicitly detailed, the broader families of specialized metabolites produced by Termitomyces are known to be involved in such processes. researchgate.net
Evolutionary Pressures Shaping Termitomycamide Biosynthesis in Termitomyces
The biosynthesis of specialized metabolites like this compound is not a static process but has been shaped by millions of years of co-evolution between the fungus and its termite host. researchgate.netnih.gov The genes responsible for producing these compounds are located in biosynthetic gene clusters (BGCs). Comparative genomic studies across numerous Termitomyces species have revealed that these BGCs have distinct and diverse evolutionary histories. researchgate.netnih.gov
This research indicates that while a small core set of BGCs is shared across most Termitomyces species, significant variation exists, suggesting that different termite-fungus pairings have unique chemical capacities. nih.gov This variation is likely a result of ongoing evolutionary pressures, particularly the need to defend against specific local antagonists and pathogens. nih.gov The presence of signatures of positive selection in some BGCs implies a chemical "arms race," where the fungus continually evolves its chemical defenses in response to evolving threats. nih.gov Therefore, the existence of the BGC responsible for producing this compound in Termitomyces titanicus is a direct outcome of these long-term evolutionary dynamics, reflecting an adaptation crucial for the survival and success of its specific symbiotic relationship. researchgate.netnih.gov
Analytical Methodologies for Termitomycamide E Research
Chromatographic Techniques for Isolation and Purification (e.g., HPLC)
The initial discovery and isolation of Termitomycamide E from its natural source, the fruiting bodies of Termitomyces titanicus, was achieved through chromatographic methods. nih.govrsc.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of specific bioactive compounds from complex mixtures. rsc.org
The general procedure for isolating fatty acid amides like this compound from a mushroom matrix typically involves several key steps. Initially, the dried and powdered mushroom material undergoes extraction with a solvent, such as ethanol (B145695) or a dichloromethane (B109758)/methanol (B129727) mixture, to create a crude extract. nih.govarcjournals.org This extract contains a multitude of compounds with varying polarities.
Following extraction, the crude mixture is often subjected to preliminary separation using techniques like solvent partitioning or column chromatography with a stationary phase such as silica (B1680970) gel. This step helps to fractionate the extract based on the polarity of the constituent compounds. The fractions containing the compounds of interest are then further purified.
For the final purification of this compound, preparative HPLC is employed. While the specific parameters for this compound's isolation are detailed in the primary literature by Choi et al. (2010), a typical HPLC protocol for separating fatty acid amides would involve a reverse-phase column (e.g., C18) and a gradient elution system. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the proportion of the organic solvent increasing over the course of the run to elute compounds of increasing hydrophobicity. Detection is commonly achieved using a UV detector, as the phenyl group in this compound's structure allows for ultraviolet light absorption. americanlaboratory.com
Table 1: General Parameters for HPLC Purification of Fatty Acid Amides
| Parameter | Typical Setting |
| Column | Reverse-phase C18, Preparative scale |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Flow Rate | Dependent on column size, typically in mL/min |
| Detector | UV-Vis Detector (monitoring at specific wavelengths) |
| Injection Volume | Dependent on concentration and column capacity |
Advanced Spectrometric Methods for Quantitative Analysis of this compound
Once isolated and structurally characterized, the development of methods for the precise and sensitive quantification of this compound is crucial for further pharmacological and biological studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the quantitative analysis of endogenous molecules like fatty acid amides. americanlaboratory.comrsc.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it ideal for detecting and quantifying low-abundance analytes in complex samples. nih.govnih.gov For the quantitative analysis of this compound, a method would typically be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions that are generated upon fragmentation.
The development of a quantitative LC-MS/MS method would entail the following:
Optimization of MS parameters: This includes tuning the instrument to achieve the most stable and intense signal for this compound, optimizing the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flows, and temperature), and determining the optimal collision energy for the fragmentation of the precursor ion into product ions.
Chromatographic separation: A robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to ensure that this compound is separated from other interfering compounds in the sample matrix, which could cause ion suppression or enhancement.
Method validation: The developed method would be validated according to established guidelines to ensure its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
While a specific, validated quantitative LC-MS/MS method for this compound has not been detailed in the available literature, the methodologies for similar fatty acid amides are well-established and would be directly applicable. nih.govnih.gov
Table 2: Conceptual Framework for a Quantitative LC-MS/MS Method for this compound
| Parameter | Description |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of this compound |
| Product Ions (Q3) | Specific fragment ions of this compound |
| Internal Standard | Ideally, a stable isotope-labeled version of this compound |
| Calibration | A calibration curve would be constructed using known concentrations of a purified this compound standard. |
Method Development for Detection and Profiling in Complex Biological Matrices
The ability to detect and profile this compound in complex biological matrices, such as the Termitomyces mushroom itself or in tissues and fluids from biological studies, is essential for understanding its natural occurrence, metabolism, and distribution. Untargeted mass spectrometry-based metabolomics has emerged as a powerful tool for this purpose. biorxiv.org
In one study, untargeted mass spectrometry was used to track molecular changes in various food products. biorxiv.org This research noted a spectral match to this compound, suggesting its presence and increase over time in a particular food sample, which is consistent with microbial (fungal) activity. biorxiv.orgrsc.org This highlights the potential of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, for the detection of this compound in complex mixtures. arcjournals.org
The development of a method for profiling this compound in a biological matrix like Termitomyces titanicus would involve:
Sample Preparation: An optimized extraction protocol to efficiently recover fatty acid amides from the fungal tissue while minimizing the co-extraction of interfering substances like highly abundant lipids. This might involve a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step.
LC-HRMS Analysis: The extract would be analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the confident identification of this compound based on its exact mass.
Data Analysis: The resulting data would be processed using specialized software to identify features corresponding to this compound. Tandem mass spectrometry (MS/MS) would be used to acquire fragmentation spectra, which serve as a molecular fingerprint to confirm the identity of the compound by comparing it to a standard or to theoretical fragmentation patterns.
This approach not only confirms the presence of this compound but also allows for its relative quantification and the simultaneous detection of other related metabolites in the same analysis.
Future Research Directions and Applications in Basic Science
Elucidation of Additional Unexplored Biological Activities and Molecular Targets of Termitomycamide E
The primary reported biological function of this compound is its ability to protect against ER stress-dependent cell death. nih.govcaymanchem.com It was identified, along with Termitomycamide B, as having significant protective activity in Neuro2a cells where ER stress was induced by tunicamycin. caymanchem.comresearchgate.netresearchgate.net However, the precise molecular target within the complex ER stress signaling pathway remains unknown. Future research should aim to pinpoint which of the major ER stress sensors—such as PERK, IRE1α, or ATF6—or downstream signaling molecules are modulated by this compound. Identifying the direct binding partner(s) would provide a mechanistic understanding of its protective effects and could reveal novel regulatory sites for controlling ER stress.
Beyond its known role in ER stress, the full spectrum of this compound's bioactivity is largely unexplored. As a metabolite derived from a complex symbiotic system involving termites and fungi, it may possess other functions related to this interaction, such as antimicrobial or signaling properties. nih.govrsc.org Therefore, a crucial direction for future research is to screen this compound against a wide array of biological targets and cellular pathways. This could include assays for anti-inflammatory, neuroprotective, and antimicrobial activities, which are common for natural products isolated from fungal sources. rsc.org Uncovering additional bioactivities would broaden its potential applications in basic science and drug discovery.
Comprehensive Delineation of Termitomycamide Biosynthetic Pathways and Regulatory Mechanisms
The biosynthetic pathway of the termitomycamides has not yet been elucidated. rsc.org this compound is a hybrid structure, composed of a linoleic acid tail and a tyramine (B21549) head group, suggesting its biosynthesis likely involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. rsc.orgcaymanchem.com A key research priority is to identify the biosynthetic gene cluster (BGC) responsible for its production in Termitomyces titanicus. This can be achieved by sequencing the genome of the fungus and using bioinformatic tools to search for candidate PKS and NRPS gene clusters.
Once the BGC is identified, functional characterization of the encoded enzymes through gene knockout and heterologous expression experiments will be necessary to confirm their roles in the synthesis of the fatty acid and tyramine precursors and their final condensation. Furthermore, understanding the regulatory mechanisms that control the expression of this BGC is critical. Production of this compound may be triggered by specific environmental cues or signals within the termite nest. nih.gov Investigating the transcriptomic profile of Termitomyces titanicus under different growth conditions could reveal the transcription factors and signaling pathways that govern its production, providing insight into its ecological role in the symbiosis. rsc.org
Development of Advanced Synthetic Strategies for Complex this compound Analogues and Probes
While the structure of this compound was confirmed through synthesis, future research requires the development of more advanced and flexible synthetic routes. nih.gov Such strategies are needed to generate a diverse library of analogues for detailed structure-activity relationship (SAR) studies. Research on other ER stress-suppressing compounds has shown that synthesizing analogues is critical to identify the key pharmacophore—for instance, the formamide (B127407) group in Leccinine A was found to be indispensable for its activity. researchgate.net
For this compound, future synthetic efforts should focus on creating analogues with systematic modifications to both the fatty acid and the tyramine moieties. This includes:
Varying the length and degree of unsaturation of the fatty acid chain.
Altering the aromatic substitution pattern on the tyramine ring.
Replacing the amide linker with other functional groups.
These SAR studies will be instrumental in optimizing potency and selectivity for ER stress suppression and any other identified biological activities. The development of an efficient and modular synthetic platform would significantly accelerate the exploration of the chemical space around this compound.
Integration of Omics Data for Systems-Level Understanding of this compound in Symbiosis
This compound is a product of the intricate tripartite symbiosis between fungus-growing termites, the Termitomyces fungus, and associated microbial communities. nih.gov Its role within this ecosystem is unknown but hypothesized to be involved in defense or chemical signaling. rsc.org A systems-level understanding of its function can be achieved by integrating multiple "omics" datasets.
Future research should combine genomics, transcriptomics, proteomics, and metabolomics to study the symbiotic system.
Genomics: Sequencing the Termitomyces titanicus genome will help identify the BGC for this compound and other bioactive compounds. rsc.orgresearchgate.net
Transcriptomics: Analyzing gene expression under different conditions (e.g., presence of competing fungi or specific termite-derived cues) can reveal when and why this compound is produced.
Metabolomics: Spatially resolved metabolomics of the fungus comb could map the location and concentration of this compound, providing clues about its function in mediating interactions within the nest. nih.gov
By integrating these datasets, researchers can build a comprehensive model of the chemical ecology of the symbiosis and clarify the specific role that this compound plays.
Potential for Chemical Derivatization Towards Novel Chemical Biology Research Probes
The unique biological activity of this compound makes it an excellent candidate for development into a chemical biology probe to study ER stress. Future work should focus on the chemical derivatization of the parent molecule to install reporter tags, such as fluorescent dyes or biotin, creating powerful research tools.
A critical challenge in this endeavor will be to identify positions on the this compound structure where modifications can be made without disrupting its biological activity. The SAR studies outlined in section 10.3 will be crucial for guiding this process. Once developed, these probes could be used for:
Visualizing Cellular Uptake and Localization: Fluorescently tagged this compound would allow for real-time tracking of the compound in living cells, determining if it accumulates in the ER or other organelles.
Target Identification: Biotinylated this compound could be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down its cellular binding partners, providing an unbiased method to confirm its molecular target(s). dokumen.pub
The creation of such probes would transform this compound from a bioactive natural product into a sophisticated tool for dissecting the fundamental cellular processes involved in ER homeostasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
